
3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate est un composé stéroïde synthétique. Il est structurellement apparenté aux stéroïdes naturels et se caractérise par la présence de plusieurs groupes hydroxyles et d'un groupe acétate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate implique généralement plusieurs étapes, en commençant par un précurseur stéroïde approprié. Le processus comprend des réactions d'hydroxylation pour introduire des groupes hydroxyles à des positions spécifiques sur le squelette stéroïde. L'acétylation est ensuite effectuée pour introduire le groupe acétate à la 21e position. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants pour l'hydroxylation et l'anhydride acétique pour l'acétylation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus est généralement effectué dans des réacteurs spécialisés avec un contrôle précis de la température, de la pression et du temps de réaction pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en cétones ou en aldéhydes.
Réduction : Réduction des groupes cétone en groupes hydroxyle.
Substitution : Remplacement des groupes hydroxyles par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Le 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme matière première pour la synthèse d'autres dérivés stéroïdes.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Enquête sur les applications thérapeutiques potentielles, y compris les effets anti-inflammatoires et immunomodulateurs.
Industrie : Utilisé dans la production de produits pharmaceutiques à base de stéroïdes et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs stéroïdiens. Le composé peut moduler l'activité de ces récepteurs, conduisant à des changements dans l'expression génique et la fonction cellulaire. Les voies impliquées peuvent inclure des effets anti-inflammatoires et immunomodulateurs, ce qui en fait un candidat potentiel pour des applications thérapeutiques.
Applications De Recherche Scientifique
3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunomodulatory effects, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Cortisol : Un stéroïde naturel avec des schémas d'hydroxylation similaires.
Cortisone : Un autre stéroïde naturel avec des similitudes structurelles.
Prednisolone : Un stéroïde synthétique avec des groupes fonctionnels comparables.
Unicité
Le 3β,11β,17,21-tétrahydroxy-5β-prégnan-20-one 21-Acétate est unique en raison de son schéma spécifique d'hydroxylation et d'acétylation, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C23H36O6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate |
InChI |
InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3 |
Clé InChI |
OJUZFZGYANUVTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


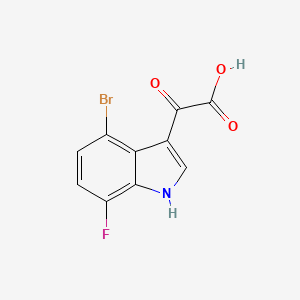
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
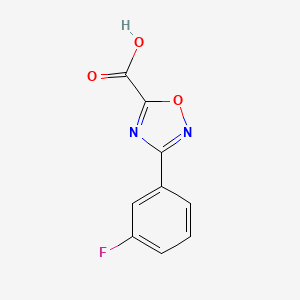
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
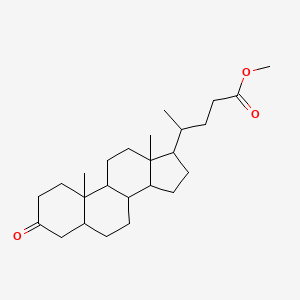
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
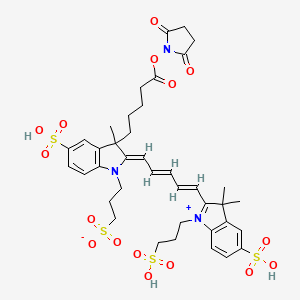
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
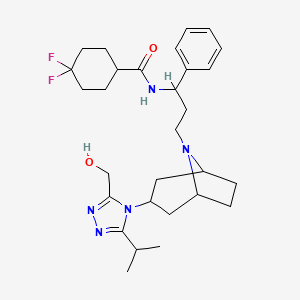
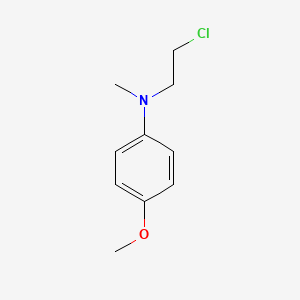
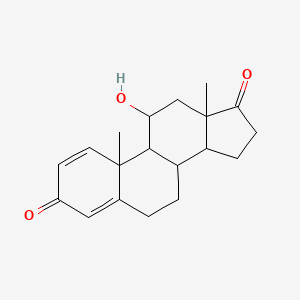
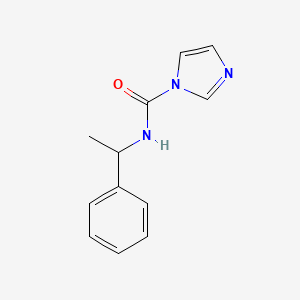
![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
